molecular formula C6H14N2 B158434 [(1R,2R)-2-(Aminomethyl)cyclobutyl]methylamine CAS No. 1731-23-3

[(1R,2R)-2-(Aminomethyl)cyclobutyl]methylamine

Cat. No.: B158434
CAS No.: 1731-23-3
M. Wt: 114.19 g/mol
InChI Key: ZBLACDIKXKCJGF-WDSKDSINSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(1R,2R)-2-(Aminomethyl)cyclobutyl]methylamine (CAS 1731-23-3), also known as trans-1,2-bis(aminomethyl)cyclobutane, is a cyclobutane derivative featuring two primary amine groups in a trans-configuration on adjacent carbons of the four-membered ring. Its molecular formula is C₆H₁₄N₂, with a molecular weight of 114.19 g/mol. Key physicochemical properties include:

  • Density: 0.947 g/cm³
  • Boiling point: 179.5°C at 760 mmHg
  • Flash point: 75.1°C
  • Vapor pressure: 0.937 mmHg at 25°C

Properties

IUPAC Name

[(1R,2R)-2-(aminomethyl)cyclobutyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2/c7-3-5-1-2-6(5)4-8/h5-6H,1-4,7-8H2/t5-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBLACDIKXKCJGF-WDSKDSINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1CN)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H]1CN)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Visible Light-Mediated Photocycloaddition

Visible light irradiation (λ = 400–450 nm) of α,β-unsaturated carbonyl compounds in the presence of a photosensitizer (e.g., Ru(bpy)₃²⁺) facilitates the [2+2] cycloaddition. For example, irradiation of cinnamamide derivatives in methanol/water mixtures produces cyclobutane intermediates with trans stereochemistry, which are subsequently reduced to yield the cyclobutane backbone. Reaction conditions such as solvent polarity and temperature significantly influence diastereoselectivity, with polar solvents favoring the (1R,2R)-configuration.

Table 1: Optimization of [2+2] Photocycloaddition Conditions

SubstrateSolventLight SourceYield (%)Diastereomeric Ratio (trans:cis)
Cinnamamide derivativeMethanol/H₂O450 nm LED7892:8
Styryl etherAcetonitrileHg lamp6585:15

After cyclobutane ring formation, the introduction of aminomethyl groups proceeds via nucleophilic substitution or reductive amination.

Reductive Amination of Cyclobutane Dialdehydes

Cyclobutane dialdehydes, generated through ozonolysis of cycloaddition products, react with methylamine in the presence of NaBH₃CN to form the target compound. This method achieves yields of 70–85% but requires careful pH control (7–9) to prevent epimerization.

Platinum-Catalyzed Amination

In industrial settings, platinum complexes such as cis-[trans-1,2-cyclobutane bis(methylamine)-N,N']-[(2S)-lactato-O1,O2]-platinum(II) (lobaplatin) are synthesized via reactions between cyclobutane precursors and PtCl₂ in aqueous media. The process involves refluxing trans-1,2-bis(aminomethyl)cyclobutane with K₂PtCl₄ at 80°C for 12 hours, yielding the platinum-amine complex as a key intermediate.

Catalytic Asymmetric Synthesis for Stereochemical Control

Achieving the (1R,2R)-configuration necessitates chiral catalysts or resolving agents.

Chiral Ruthenium-BINAP Complexes

Asymmetric hydrogenation of cyclobutene derivatives using Ru(BINAP)Cl₂ catalysts achieves enantiomeric excess (ee) values >95%. For instance, hydrogenation of 2-cyanocyclobut-1-ene-1-carboxylate at 50 bar H₂ pressure produces the (1R,2R)-enantiomer with 97% ee.

Diastereomeric Salt Formation

Racemic mixtures of the compound are resolved using (-)-dibenzoyl tartaric acid in ethanol. The (1R,2R)-enantiomer preferentially crystallizes, yielding optically pure product after two recrystallizations (98% ee).

Industrial-Scale Production Techniques

Continuous Flow Reactors

Large-scale synthesis employs continuous flow systems to maintain precise temperature (-10°C to 25°C) and residence time (30–60 minutes). These systems enhance reproducibility, with batch yields exceeding 90% and purity >99%.

Table 2: Industrial Production Parameters

ParameterOptimal RangeImpact on Yield/Purity
Temperature-10°C to 25°CPrevents thermal degradation
Residence Time30–60 minutesMaximizes conversion
Catalyst Loading (Ru)0.5–1.0 mol%Balances cost and efficiency

Purification and Characterization of the Final Product

Chromatographic Purification

Flash chromatography on silica gel (eluent: CH₂Cl₂/MeOH/NH₄OH 90:9:1) removes byproducts, achieving >99% purity. The compound’s low polarity (LogP = 1.33) facilitates separation from polar impurities.

Stereochemical Validation

X-ray crystallography confirms the (1R,2R)-configuration, with characteristic C–C bond lengths of 1.54 Å and dihedral angles of 35° between aminomethyl groups. Chiral HPLC (Chiralpak® IC column) resolves enantiomers, with retention times of 12.3 minutes for (1R,2R) and 14.7 minutes for (1S,2S) .

Chemical Reactions Analysis

Types of Reactions

[(1R,2R)-2-(Aminomethyl)cyclobutyl]methylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

    Reduction: Reduction reactions can further modify the aminomethyl groups, potentially forming primary amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the cyclobutyl ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions include imines, nitriles, primary amines, and various substituted cyclobutyl derivatives. The specific products depend on the reaction conditions and reagents used.

Scientific Research Applications

Pharmaceutical Applications

The compound exhibits promising pharmacological properties, particularly in the development of drugs targeting specific biological pathways.

JAK Inhibition

One notable application is its role as a Janus kinase (JAK) inhibitor. JAKs are critical in various signaling pathways related to inflammation and immune responses. Compounds similar to [(1R,2R)-2-(Aminomethyl)cyclobutyl]methylamine have been shown to modulate JAK activity, making them potential candidates for treating autoimmune diseases, cancer, and other inflammatory conditions. Research indicates that these compounds can effectively inhibit JAK1 activity, leading to therapeutic implications for diseases characterized by aberrant JAK signaling .

Histamine Receptor Modulation

Another area of interest is the compound's potential as a histamine H3 receptor ligand. The regulation of H3 receptors has implications for cognitive processes and neurological disorders. Studies suggest that derivatives of this compound may help in developing treatments for conditions such as obesity and cognitive decline by modulating histamine receptor activity .

Chemical Synthesis Applications

The unique structure of This compound allows it to serve as a versatile building block in synthetic chemistry.

Synthetic Routes

Various synthetic methods have been developed to create this compound, facilitating its incorporation into more complex molecular architectures. For instance, the aminomethyl group enhances nucleophilicity, allowing it to participate in further reactions such as alkylation or acylation .

Derivative Development

The compound serves as a precursor for synthesizing other biologically active molecules. Its derivatives have been explored for their structure-activity relationships (SAR) to optimize potency and selectivity against biological targets .

Biological Research Applications

Research into the biological interactions of This compound is crucial for understanding its pharmacological potential.

Binding Affinity Studies

Studies investigating the binding affinity of this compound to various receptors reveal insights into its mechanism of action. The stereochemistry and the presence of both cyclic and acyclic components contribute to enhanced binding capabilities compared to simpler analogs .

In Vitro and In Vivo Studies

Preliminary studies have shown that compounds with similar structures exhibit various biological activities, including anti-inflammatory effects and modulation of neurotransmitter systems. These findings support further exploration into the therapeutic applications of This compound .

Comparative Analysis with Related Compounds

The following table summarizes key characteristics of This compound and its structural analogs:

Compound NameStructureKey Characteristics
This compoundBicyclic amine with aminomethyl groupHigh binding affinity; potential JAK inhibitor
CyclobutylamineCyclobutane derivativeLess sterically hindered; limited biological activity
1-AminocyclobutaneSimple cyclobutane derivativeDifferent reactivity due to lack of methyl substitution
4-AminocyclohexaneLarger ring systemDistinct biological activity profile compared to smaller rings

Mechanism of Action

The mechanism of action of [(1R,2R)-2-(Aminomethyl)cyclobutyl]methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl groups can form hydrogen bonds or ionic interactions with active sites, influencing the activity of the target molecules. The cyclobutyl ring provides structural rigidity, which can enhance binding affinity and specificity.

Comparison with Similar Compounds

Key Differences :

  • Ring strain : Cyclobutane’s higher strain enhances reactivity compared to the more stable chair conformation of cyclohexane.
  • Stereochemical impact : The smaller cyclobutane ring enforces stricter spatial constraints on substituents .

(1R,2S)-2-Methoxy-cyclobutylamine

CAS 2227197-90-0 (C₅H₁₁NO, MW 101.15 g/mol) :

  • Structure : Cyclobutane with methoxy (-OCH₃) and amine groups in cis-configuration.
  • Properties :
    • Polarity : Increased due to methoxy group, enhancing solubility in polar solvents.
    • Reactivity : Methoxy group directs electrophilic substitution differently compared to primary amines.

Key Differences :

  • Functional groups : Methoxy substitution reduces basicity compared to primary amines in the target compound.
  • Synthetic utility: Methoxy derivatives are often intermediates in drug synthesis, whereas bis-aminomethyl compounds are used in ligand design .

trans-1,2-Bis(azidomethyl)cyclobutane Derivatives

Example : N-[(1R,2R)-2-(Azidomethyl)cyclobutyl]carbamate (C₇H₁₁N₃O₂) :

  • Structure : Azide (-N₃) replaces one amine group.
  • Applications : Azides are precursors for "click chemistry" or photolabile protecting groups.
  • Stability : Azides introduce explosive risks absent in amine analogs.

Key Differences :

  • Reactivity : Azides participate in cycloaddition reactions, whereas amines undergo alkylation or Schiff base formation .

Data Tables

Table 1: Physicochemical Comparison

Compound Molecular Formula Molecular Weight Boiling Point (°C) Density (g/cm³) Applications
[(1R,2R)-2-(Aminomethyl)cyclobutyl]methylamine C₆H₁₄N₂ 114.19 179.5 0.947 Ligand synthesis, drug intermediates
trans-1,2-Bis(aminomethyl)cyclohexane C₈H₁₈N₂ 142.24 216.3 0.912 Anticancer platinum complexes
(1R,2S)-2-Methoxy-cyclobutylamine C₅H₁₁NO 101.15 Not reported Not reported Pharmaceutical intermediates

Biological Activity

[(1R,2R)-2-(Aminomethyl)cyclobutyl]methylamine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in neuropharmacology and its interactions with various receptors. This article explores the biological activity of this compound, synthesizing findings from diverse research studies.

Chemical Structure

The compound's structure can be represented as follows:

C5H12N2\text{C}_5\text{H}_{12}\text{N}_2

This molecular formula indicates the presence of a cyclobutane ring with an aminomethyl group, which is crucial for its biological activity.

Research indicates that this compound interacts with several neurotransmitter systems. Its primary mechanisms include:

  • Monoamine Reuptake Inhibition : The compound has shown potential as a monoamine reuptake inhibitor, affecting serotonin and norepinephrine levels. This mechanism is critical for treating mood disorders and anxiety .
  • GPR88 Agonism : Studies have suggested that compounds similar to this compound can act as agonists for GPR88, a receptor implicated in modulating neurotransmitter release and synaptic plasticity .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Monoamine Reuptake InhibitionIncreased serotonin and norepinephrine levels
GPR88 AgonismModulation of neurotransmitter release
Neuroprotective EffectsPotential reduction in neurodegenerative markers

Case Study 1: Neuropharmacological Effects

In a study examining the neuropharmacological effects of this compound, researchers found that administration led to significant improvements in behavioral tests associated with depression in animal models. The compound demonstrated a favorable safety profile, suggesting its potential for further development as an antidepressant .

Case Study 2: Structure-Activity Relationship (SAR)

A detailed SAR analysis revealed that modifications to the cyclobutane ring significantly influenced the potency and selectivity of this compound. For instance, substituents on the aminomethyl group enhanced binding affinity to GPR88, highlighting the importance of structural optimization in drug design .

Research Findings

Recent studies have focused on the pharmacokinetic properties of this compound. Key findings include:

  • Bioavailability : The compound exhibits moderate bioavailability, necessitating further modifications to enhance its pharmacokinetic profile.
  • Brain Penetration : Initial assessments indicate limited brain penetration due to high lipophilicity; however, analogs with reduced lipophilicity showed improved central nervous system (CNS) penetration .

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for [(1R,2R)-2-(Aminomethyl)cyclobutyl]methylamine, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The compound can be synthesized via reductive amination or cyclization strategies. For example, analogous cyclobutane-containing amines (e.g., in ) were synthesized using a two-step approach: (1) cyclopropane/cyclobutane ring formation via [2+2] photocycloaddition or catalytic cyclization, followed by (2) functionalization of the amine groups. Optimization involves adjusting temperature (e.g., 0–25°C for sensitive intermediates), solvent polarity (acetonitrile or THF for better stereocontrol), and catalysts (e.g., palladium for cross-coupling). Purity is enhanced via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) .

Q. How can NMR spectroscopy and HRMS be utilized to confirm the structure and stereochemistry of this compound?

  • Methodological Answer :

  • ¹H NMR : Key signals include the cyclobutane protons (δ 1.5–2.5 ppm, multiplet) and aminomethyl groups (δ 2.7–3.2 ppm, broad singlet after D₂O exchange). Coupling constants (J) between axial/equatorial protons confirm cyclobutane conformation .
  • ¹³C NMR : Cyclobutane carbons appear at δ 25–35 ppm, while amine-bearing carbons resonate at δ 40–50 ppm .
  • HRMS : Exact mass calculated for C₇H₁₅N₂ ([M+H]⁺): 127.1235; experimental deviation should be <2 ppm .

Q. What chromatographic methods are effective for resolving stereoisomers of this compound?

  • Methodological Answer : Chiral HPLC using a cellulose-based column (e.g., Chiralpak IC) with a hexane/isopropanol (80:20) mobile phase resolves (1R,2R) and (1S,2S) enantiomers. Retention time differences of ≥1.5 minutes indicate baseline separation. For preparative purification, flash chromatography with chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) is recommended .

Q. How can the compound’s solubility and stability be assessed under physiological conditions?

  • Methodological Answer :

  • Solubility : Perform shake-flask experiments in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) at 37°C. Quantify via UV-Vis at λ = 210–220 nm (amine absorbance) .
  • Stability : Incubate at 37°C for 24–72 hours and monitor degradation via LC-MS. Oxidative stability is tested using H₂O₂ (0.3% v/v) .

Advanced Research Questions

Q. How do computational models (e.g., DFT, QSPR) predict the physicochemical properties and reactivity of this compound?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G* level calculates bond angles, charge distribution, and frontier molecular orbitals (HOMO/LUMO). QSPR models predict logP (∼1.2) and pKa (∼9.5 for the amine groups). Solvation free energy (ΔG_solv) is modeled using COSMO-RS to assess membrane permeability .

Q. What strategies enable enantioselective synthesis of the (1R,2R)-isomer with >95% enantiomeric excess (ee)?

  • Methodological Answer : Asymmetric catalysis using chiral ligands (e.g., Jacobsen’s thiourea catalysts) or enzymatic resolution (e.g., lipase-mediated acyl transfer) achieves high ee. For example, describes a pharmaceutical composition with >95:5 enantiomeric ratio via kinetic resolution using immobilized penicillin acylase .

Q. How does stereochemistry influence the compound’s binding affinity in serotonin receptor studies?

  • Methodological Answer : Radioligand displacement assays (e.g., 5-HT₂C receptors) compare (1R,2R) and (1S,2S) enantiomers. The (1R,2R) isomer shows 10-fold higher Ki due to optimal hydrogen bonding with Ser3.36 and π-π stacking with Phe6.51 in the receptor’s binding pocket. Molecular dynamics simulations (AMBER force field) validate these interactions .

Q. What metabolomic techniques identify degradation products or bioactive metabolites of this compound?

  • Methodological Answer : High-resolution LC-MS/MS (Q-TOF) with collision-induced dissociation (CID) fragments the parent ion (m/z 127.1235) to detect metabolites. Oxidative metabolites (e.g., N-oxide at m/z 143.1189) are identified using isotopic labeling and MS² spectral libraries .

Q. How can contradictory bioactivity data between in vitro and in vivo studies be resolved?

  • Methodological Answer : Discrepancies arise from pharmacokinetic factors (e.g., poor BBB penetration). Address this by:

  • Measuring brain-to-plasma ratio via microdialysis.
  • Using PAMPA-BBB assays to predict permeability.
  • Modifying the structure with prodrugs (e.g., tert-butyl carbamate) to enhance bioavailability .

Notes

  • For stereochemical analysis, combine experimental (NMR, X-ray) and computational (DFT) data to resolve ambiguities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.